6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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Overview
Description
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . It is also known by its IUPAC name, 6-chloro-4-chromanecarbonitrile . This compound is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields of science.
Preparation Methods
The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-2H-chromen-4-one with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired nitrile . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Reduction: Reduction of the nitrile group can yield the corresponding amine, 6-chloro-3,4-dihydro-2H-1-benzopyran-4-amine.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various derivatives.
Scientific Research Applications
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The compound may also interact with bacterial cell membranes, leading to disruption of membrane integrity and bacterial cell death .
Comparison with Similar Compounds
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be compared with other similar compounds, such as:
6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid:
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine:
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound is used as a catalyst in organic synthesis and has different chemical reactivity.
The uniqueness of this compound lies in its versatile reactivity and potential for modification to yield a wide range of derivatives with diverse applications .
Properties
CAS No. |
1226148-94-2 |
---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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